5-(Acetyloxy)-2-ethylpentanoic acid
Description
5-(Acetyloxy)-2-ethylpentanoic acid is a branched-chain carboxylic acid derivative characterized by an ethyl group at the 2-position and an acetyloxy (ester) moiety at the 5-position of the pentanoic acid backbone. This structural arrangement confers distinct chemical and biological properties, making it a compound of interest in pharmaceutical and synthetic chemistry.
Properties
CAS No. |
42124-98-1 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-acetyloxy-2-ethylpentanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-8(9(11)12)5-4-6-13-7(2)10/h8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
YOPSHKFBUSXTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCOC(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-2-ethylpentanoic acid typically involves the esterification of 5-hydroxy-2-ethylpentanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the acetyloxy group.
Industrial Production Methods
Industrial production of 5-(Acetyloxy)-2-ethylpentanoic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-2-ethylpentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 5-hydroxy-2-ethylpentanoic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (pH <2) or aqueous base (pH >9) can be used for hydrolysis reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 5-Hydroxy-2-ethylpentanoic acid
Oxidation: Corresponding ketones or carboxylic acids
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(Acetyloxy)-2-ethylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The biological and chemical behavior of 5-(Acetyloxy)-2-ethylpentanoic acid is influenced by its substituents. Below is a comparison with key analogues:
Reactivity and Stability
- Ethyl Group at 2-Position : Introduces steric hindrance, affecting interactions with hydrophobic enzyme pockets. This is critical in enantioselective synthesis, where stereochemistry (R/S configuration) influences biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
